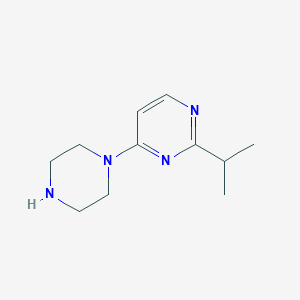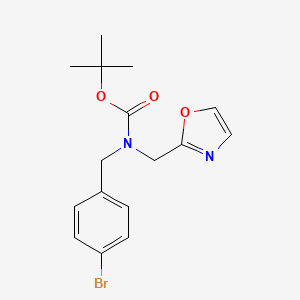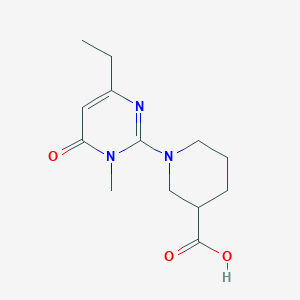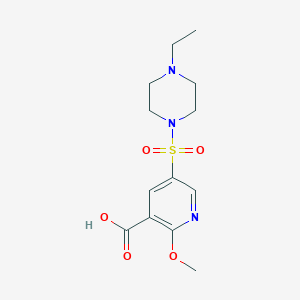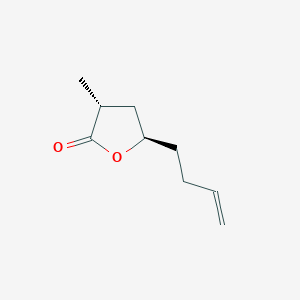
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The specific structure of this compound includes a butenyl group and a methyl group attached to the furan ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, starting from a butenyl-substituted alcohol, the compound can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more efficient and scalable methods. This could include the use of catalytic processes to enhance the yield and selectivity of the desired product. For instance, metal catalysts such as palladium or platinum could be used to facilitate the cyclization reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the furan ring to single bonds, leading to a fully saturated furan ring.
Substitution: The butenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated furan ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential biological activity. Compounds with furan rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrofurans: Other dihydrofuran compounds with different substituents.
Furans: Fully unsaturated furan compounds.
Tetrahydrofurans: Fully saturated furan compounds.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(3R,5R)-5-but-3-enyl-3-methyloxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZXSDHZGYVHAOFO-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](OC1=O)CCC=C |
Kanonische SMILES |
CC1CC(OC1=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


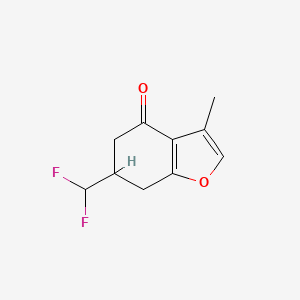


![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)

![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)


